molecular formula C10H7Cl2NO2 B13505413 methyl 4,7-dichloro-1H-indole-2-carboxylate

methyl 4,7-dichloro-1H-indole-2-carboxylate

Cat. No.: B13505413
M. Wt: 244.07 g/mol
InChI Key: YELCQQQKEWUTQL-UHFFFAOYSA-N
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Description

Methyl 4,7-dichloro-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of chlorine atoms at the 4 and 7 positions of the indole ring, is of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,7-dichloro-1H-indole-2-carboxylate typically involves the reaction of 4,7-dichloroindole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-dichloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,7-dichloro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4,7-dichloro-1H-indole-2-carboxylate is not fully understood. indole derivatives generally exert their effects by interacting with various biological targets, including enzymes and receptors. The chlorine atoms may enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1H-indole-2-carboxylate
  • Methyl 7-chloro-1H-indole-2-carboxylate
  • Methyl 1H-indole-2-carboxylate

Uniqueness

Methyl 4,7-dichloro-1H-indole-2-carboxylate is unique due to the presence of two chlorine atoms at specific positions on the indole ring. This structural feature can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Biological Activity

Methyl 4,7-dichloro-1H-indole-2-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antiviral properties, anticancer effects, and interactions with molecular targets.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

  • Chemical Formula : C₉H₈Cl₂N O₂
  • Molecular Weight : 233.07 g/mol
  • Functional Groups : Contains a dichloro substituent at positions 4 and 7 of the indole ring and a carboxylate group at position 2.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. Notably, it has been evaluated for its ability to inhibit HIV-1 integrase, a critical enzyme in the viral life cycle.

  • Inhibition of HIV-1 Integrase : In vitro studies have shown that derivatives of indole-2-carboxylic acid can inhibit the strand transfer activity of HIV-1 integrase. For instance, a related compound demonstrated an IC50 value of 0.13 μM against integrase, suggesting that structural modifications can enhance antiviral potency .
CompoundIC50 (μM)Mechanism of Action
This compoundTBDInhibits strand transfer of integrase
Indole derivative (compound 3)0.13Chelation with Mg²⁺ ions in integrase active site

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies involving indole derivatives have reported significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : In vitro assays have shown that indole derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and ROS formation. For example, certain indole-based ligands exhibited IC50 values in the low micromolar range against breast cancer cell lines .
Cell LineCompoundIC50 (μM)Mechanism
MCF-7 (breast cancer)This compoundTBDApoptosis induction
HCT116 (colorectal cancer)Indole derivative (L1a)Low micromolar rangeCaspase activation

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of halogen substituents at specific positions on the indole ring has been shown to enhance binding affinity and biological efficacy.

Key Findings from SAR Studies:

  • Halogen Substitution : The introduction of halogens at positions 4 and 7 significantly affects the compound's interaction with biological targets.
  • Carboxyl Group Positioning : The carboxyl group at position 2 plays a crucial role in chelation with metal ions within target enzymes like integrase.
  • Hydrophobic Interactions : Modifications that increase hydrophobic character can improve binding interactions with target proteins.

Case Studies

Several studies have highlighted the potential of this compound and its analogs in drug development:

  • Integrase Inhibition Study : A recent study demonstrated that a derivative with similar structural features effectively inhibited HIV integrase with notable binding interactions involving Mg²⁺ ions .
  • Anticancer Activity Assessment : Another investigation showed that indole derivatives could induce apoptosis in cancer cells through ROS generation and caspase activation pathways .

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

methyl 4,7-dichloro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H7Cl2NO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3

InChI Key

YELCQQQKEWUTQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Cl

Origin of Product

United States

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